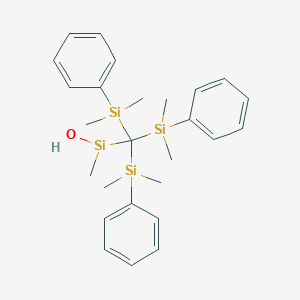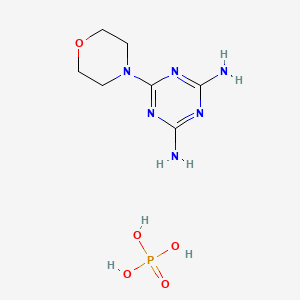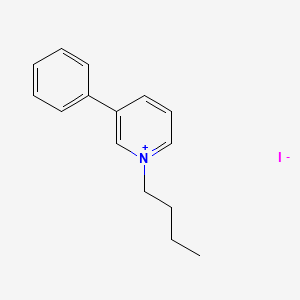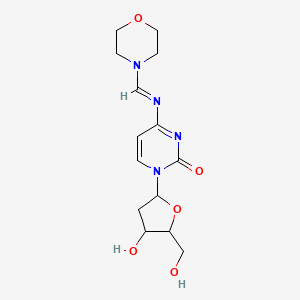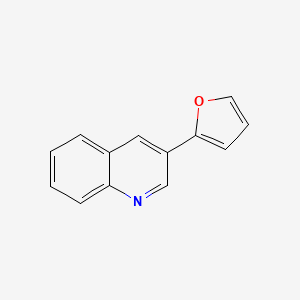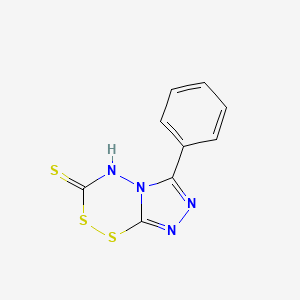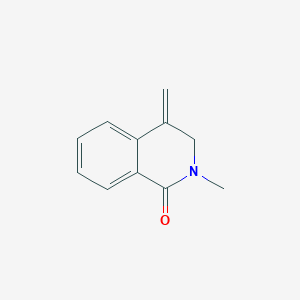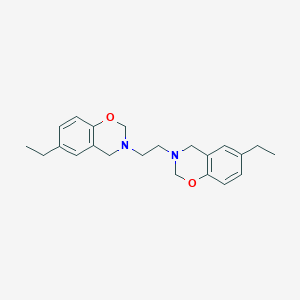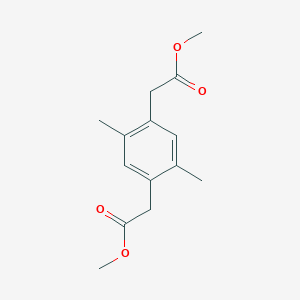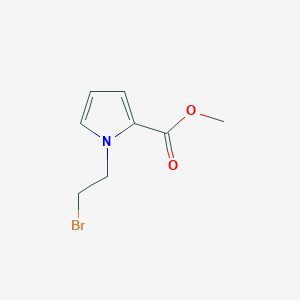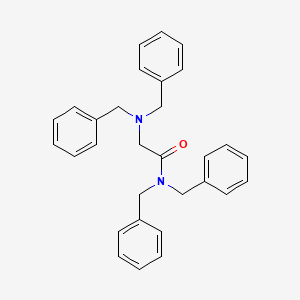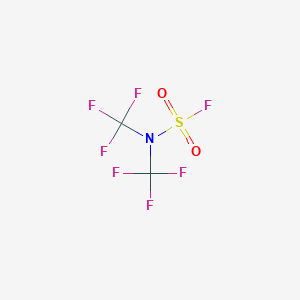![molecular formula C11H14O2 B14289354 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene CAS No. 117768-33-9](/img/structure/B14289354.png)
1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxyethylbenzene or 4-methoxyethanol.
Substitution: 4-bromo-1-[1-(ethenyloxy)ethyl]benzene.
Scientific Research Applications
1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene can be compared with other similar compounds, such as:
4-methoxystyrene: Similar in structure but lacks the ethenyloxy group.
4-vinylanisole: Similar but with a vinyl group instead of an ethenyloxy group.
4-methoxyphenylacetylene: Similar but with an ethynyl group instead of an ethenyloxy group.
Properties
CAS No. |
117768-33-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(1-ethenoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-13-9(2)10-5-7-11(12-3)8-6-10/h4-9H,1H2,2-3H3 |
InChI Key |
HRQLDYSDLHTPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


